molecular formula C11H14N2O5 B14055264 N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide

N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide

Cat. No.: B14055264
M. Wt: 254.24 g/mol
InChI Key: GSICVYYZYDCOFM-UHFFFAOYSA-N
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Description

N-ribosylnicotinamide, also known as nicotinamide riboside, is a pyridine-nucleoside form of vitamin B3. It functions as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. This compound has gained significant attention due to its potential health benefits, including its role in enhancing cellular energy production and promoting longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ribosylnicotinamide can be synthesized through various methods. One common approach involves the enzymatic conversion of nicotinamide to nicotinamide riboside using nicotinamide riboside kinase. Another method includes the chemical synthesis from nicotinamide and ribose under specific reaction conditions .

Industrial Production Methods

Industrial production of N-ribosylnicotinamide typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the biosynthesis of N-ribosylnicotinamide from simple sugar substrates .

Chemical Reactions Analysis

Types of Reactions

N-ribosylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products Formed

Scientific Research Applications

N-ribosylnicotinamide has a wide range of scientific research applications:

Mechanism of Action

N-ribosylnicotinamide exerts its effects by increasing the levels of NAD+ in cells. NAD+ is essential for various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. It also plays a role in DNA repair, gene expression, and cellular signaling. The molecular targets of N-ribosylnicotinamide include sirtuins, a family of proteins involved in regulating cellular health and longevity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ribosylnicotinamide is unique due to its high bioavailability and efficiency in increasing NAD+ levels. It is also well-tolerated with minimal side effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C11H14N2O5/c14-5-7-8(15)9(16)11(18-7)13-10(17)6-2-1-3-12-4-6/h1-4,7-9,11,14-16H,5H2,(H,13,17)

InChI Key

GSICVYYZYDCOFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2C(C(C(O2)CO)O)O

Origin of Product

United States

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